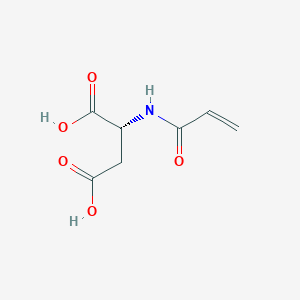

(2R)-2-(prop-2-enamido)butanedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(prop-2-enoylamino)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c1-2-5(9)8-4(7(12)13)3-6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)(H,12,13)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILJLCFPJOIGLP-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N[C@H](CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amide Containing Dicarboxylic Acids

Amide-containing dicarboxylic acids are a class of organic compounds characterized by the presence of at least one amide linkage (-CO-NH-) and two carboxylic acid groups (-COOH). wikipedia.org These molecules are pivotal in both biological systems and synthetic chemistry. The amide bond is a fundamental linkage in peptides and proteins, while the dicarboxylic acid feature provides sites for further reactions, influences solubility, and allows for interaction with metal ions.

The synthesis of these compounds can be approached in several ways. A common method involves the reaction of a dicarboxylic acid anhydride (B1165640), such as succinic anhydride, with an amine-containing molecule. researchgate.net This reaction is often autocatalytic in its initial phase before proceeding as a second-order reaction. researchgate.net Another route is the direct condensation reaction between dicarboxylic acids and amines, which can be facilitated by catalysts like niobium(V) oxide (Nb₂O₅), a Lewis acid that has shown high catalytic activity and tolerance to water and basic conditions. nih.govacs.org The synthesis of monoamides of dicarboxylic acids requires selective methods, which can involve the use of cyclic anhydrides or the addition of ammonia (B1221849) or amines to dicarboxylic acids with carbon-carbon pi-bonds. researchgate.net

Derivatives of succinic acid, a simple dicarboxylic acid, have demonstrated a wide range of biological activities, including antitumor and anticonvulsant properties. researchgate.net The incorporation of an amide group into a dicarboxylic acid structure, as seen in (2R)-2-(prop-2-enamido)butanedioic acid, creates a monomer that combines the properties of both functional groups, making it a versatile building block for more complex macromolecules.

Significance of the 2r Stereochemistry in Biological and Material Sciences

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that dictates the properties and behavior of chemical compounds, particularly in polymers and biological systems. numberanalytics.comalgoreducation.com The designation "(2R)" refers to the specific configuration at the chiral center of the butanedioic acid backbone. In the context of amino acids, this (2R) configuration corresponds to L-aspartic acid, the naturally occurring stereoisomer. ontosight.ai

The significance of this specific stereochemistry is multifaceted:

In Biological Sciences: Biological systems, such as enzymes and receptors, are inherently chiral. They often interact specifically with only one stereoisomer of a molecule. Polymers derived from L-aspartic acid, and thus possessing the (2R)-stereochemistry, are often biocompatible and biodegradable. ontosight.ai Enzymes in living organisms can recognize and metabolize these polymers, breaking them down into non-toxic, naturally occurring substances. This is a crucial advantage for applications in drug delivery, tissue engineering, and medical implants. ontosight.airesearchgate.net

In Material Sciences: The stereochemical arrangement along a polymer chain, known as tacticity, profoundly influences the material's physical and mechanical properties. researchgate.netbham.ac.uk Polymers synthesized from a single stereoisomer like (2R)-2-(prop-2-enamido)butanedioic acid can lead to stereoregular structures (isotactic or syndiotactic). numberanalytics.com This regularity allows polymer chains to pack more efficiently, resulting in higher crystallinity, increased thermal stability, and enhanced mechanical strength compared to atactic polymers, which have a random arrangement of stereocenters. numberanalytics.comalgoreducation.com By controlling the stereochemistry, scientists can fine-tune the properties of the resulting materials for specific applications, from durable plastics to specialized functional polymers. algoreducation.comresearchgate.net

Table 1: Influence of Polymer Stereochemistry on Material Properties

| Property | Atactic (Random Stereochemistry) | Isotactic/Syndiotactic (Regular Stereochemistry) |

| Chain Packing | Irregular, inefficient | Regular, efficient |

| Crystallinity | Low (Amorphous) | High (Crystalline) |

| Melting Point | Lower or undefined | Higher and well-defined |

| Mechanical Strength | Generally lower, more flexible | Generally higher, more rigid |

| Solubility | Often higher | Often lower |

Data sourced from multiple analyses on polymer stereochemistry. numberanalytics.comalgoreducation.com

Overview of Research Domains for Acrylamido Substituted Butanedioic Acid Derivatives

The unique chemical structure of (2R)-2-(prop-2-enamido)butanedioic acid and its derivatives makes them suitable for a wide array of research and application domains. The presence of the acrylamide (B121943) group allows for polymerization, typically through free radical polymerization, while the carboxylic acid groups provide hydrophilicity, pH-responsiveness, and sites for chemical modification. ontosight.aimdpi.com

Key research areas include:

Biomedical Applications: Due to their origin from a natural amino acid, polymers based on these derivatives are investigated for their biocompatibility and biodegradability. ontosight.ai They are used to create hydrogels for drug delivery systems, scaffolds for tissue engineering, and various biomaterials for medical implants. ontosight.airesearchgate.net The carboxylic acid groups can be used to attach bioactive molecules, enhancing their functionality. iiserpune.ac.in

Environmental Applications: These compounds are used to synthesize superabsorbent polymers. Such materials are crucial for applications in agriculture (to retain water in soil) and in personal care products. wikipedia.org Furthermore, their biodegradability makes them an environmentally friendly alternative to conventional non-degradable plastics, helping to mitigate plastic waste. ontosight.ai

Water Treatment: Copolymers containing acrylamide and sulfonic acid or carboxylic acid groups, such as Acrylic Acid-2-Acrylamido-2-Methylpropane Sulfonic Acid Copolymer (AA-AMPS), are effective scale inhibitors and dispersants. thwater.net They prevent the formation of mineral scale in industrial water systems, such as cooling towers and oilfield water systems, by sequestering multivalent cations. thwater.netnih.gov

Functional Polymers: The reactivity of the acryloyl group is leveraged in protease-catalyzed peptide synthesis to create N-terminally functionalized oligopeptides. nih.gov This enzymatic approach offers a sustainable, one-pot method for producing peptide-polymer conjugates with unique properties for advanced materials. nih.gov

Table 2: Research Applications of Acrylamido-Substituted Dicarboxylic Acid Derivatives

| Research Domain | Specific Application | Key Property Exploited |

| Biomedical | Drug Delivery, Tissue Engineering | Biocompatibility, Biodegradability, Functionalizable side chains |

| Environmental | Superabsorbent Hydrogels, Biodegradable Plastics | High water absorption, Enzymatic degradability |

| Industrial | Water Treatment (Scale Inhibition) | High calcium tolerance, Dispersant properties |

| Material Science | Functional Oligopeptides, pH-Responsive Gels | Enzymatic polymerization, pH-sensitivity of carboxyl groups |

This table synthesizes findings from various studies on acrylamide and aspartic acid-based polymers. ontosight.airesearchgate.netthwater.netnih.gov

Historical Perspectives and Initial Investigations of Analogous Structures

Stereoselective Synthesis of this compound

Achieving the desired (2R)-configuration in 2-(prop-2-enamido)butanedioic acid necessitates the use of enantioselective synthetic methods. These methods can be broadly categorized into substrate-controlled reactions using chiral auxiliaries, catalyst-controlled reactions involving asymmetric catalysis, and biocatalytic approaches that leverage the inherent stereoselectivity of enzymes. Each strategy aims to effectively bias the reaction pathway to favor the formation of the desired enantiomer.

Chiral Auxiliary-Mediated Approaches to N-Acryloyl Aspartic Acid Derivatives

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org For the synthesis of N-acryloyl aspartic acid derivatives, auxiliaries such as the Evans oxazolidinones or pseudoephedrine amides can be employed to control the stereochemistry. wikipedia.orgsantiago-lab.com

The general strategy involves attaching the chiral auxiliary to a precursor molecule, performing the key bond-forming reaction, and then removing the auxiliary. For instance, an Evans oxazolidinone, derived from a chiral amino alcohol like valinol or phenylalaninol, can be acylated with an acryloyl group. santiago-lab.comuwindsor.ca The resulting N-acryloyl oxazolidinone can then undergo a diastereoselective conjugate addition reaction with an appropriate enolate equivalent of a malonic acid derivative. The steric bulk of the auxiliary directs the incoming nucleophile to one face of the molecule, establishing the desired stereocenter. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched N-acryloyl amino acid. williams.edu

Alternatively, a protected D-aspartic acid derivative could be coupled to a chiral auxiliary. The N-acryloylation would then be performed on this diastereomeric substrate. However, a more common and powerful approach is to use the auxiliary to construct the amino acid backbone itself. For example, a chiral glycine (B1666218) enolate equivalent bearing an auxiliary can be alkylated. While this is a powerful method for many amino acids, its application to the synthesis of the specific target compound this compound is less direct but conceptually feasible. wikipedia.org

| Chiral Auxiliary | Typical Source | Key Applications | Cleavage Method |

|---|---|---|---|

| Evans Oxazolidinones | Amino Alcohols (e.g., Valinol, Phenylalaninol) | Aldol reactions, Alkylations, Conjugate Additions | Hydrolysis (LiOH/H₂O₂), Reduction (LiBH₄) |

| Camphorsultam (Oppolzer's Sultam) | Camphor | Diels-Alder reactions, Michael Additions, Alkylations | Hydrolysis (LiOH), Reduction (LiAlH₄) |

| Pseudoephedrine | Pseudoephedrine | α-Alkylation of Carboxylic Acids | Acid or Base Hydrolysis |

| SAMP/RAMP Hydrazones | (S)- or (R)-1-Amino-2-methoxymethylpyrrolidine | α-Alkylation of Aldehydes and Ketones | Ozonolysis or Hydrolysis |

Asymmetric Catalysis in the Formation of the (2R)-Configuration

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Both transition metal catalysts and organocatalysts have been developed for the synthesis of chiral amino acids.

One of the most powerful methods for synthesizing chiral α-amino acids is the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. nih.gov For the target molecule, the relevant precursor would be 2-(acrylamido)but-2-enedioic acid. In this reaction, a chiral transition metal complex, typically based on rhodium (Rh) or ruthenium (Ru), catalyzes the addition of hydrogen across the carbon-carbon double bond of the butenedioic acid backbone. nih.govnih.gov

The catalyst consists of a metal center and a chiral ligand, often a bidentate phosphine (B1218219) such as BINAP, DuPhos, or BenzP*. acs.org The ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation. This orientation dictates the face of the double bond to which hydrogen is delivered, resulting in the preferential formation of one enantiomer. researchgate.net These reactions are known for their high efficiency and exceptional enantioselectivities, often exceeding 99% enantiomeric excess (ee). researchgate.net

| Catalyst System | Chiral Ligand | Typical Substrates | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Rhodium-based | (R,R)-DIPAMP | (Z)-α-Acetamidocinnamic acid | >95% |

| Rhodium-based | (R,R)-Me-DuPhos | Methyl (Z)-α-acetamidoacrylate | >99% |

| Ruthenium-based | (R)-BINAP | N-Acyl-α-arylenamides | up to 100% |

| Rhodium-based | (R,R)-BenzP* | β-Dehydroamino acid esters | >99% |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. rsc.org For the synthesis of this compound, an organocatalytic approach could involve the enantioselective N-acryloylation of a D-aspartic acid derivative where the stereocenter is already present, or the creation of the stereocenter in the process.

A potential strategy is the kinetic resolution of racemic, protected aspartic acid diester via N-acryloylation catalyzed by a chiral catalyst. Chiral amine-based catalysts, for example, have been shown to be effective in various acylation reactions. rsc.org In such a scenario, the catalyst would preferentially acylate one enantiomer of the aspartic acid derivative, allowing for the separation of the slower-reacting enantiomer. Another possibility is a desymmetrization reaction on a meso precursor. While conceptually elegant, these approaches often face challenges in achieving high conversions and enantioselectivities simultaneously for N-acylation reactions.

Enzymatic Synthesis and Biocatalytic Pathways for Stereocontrol

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of N-substituted aspartic acid derivatives, C-N lyases have proven to be particularly effective. polimi.it

Aspartate ammonia (B1221849) lyase (AspB) and ethylenediamine-N,N'-disuccinic acid (EDDS) lyase catalyze the reversible Michael addition of an amine to fumarate. nih.govresearchgate.net Studies on AspB from Bacillus sp. have shown that it can accept alternative nucleophiles besides ammonia, such as hydroxylamine (B1172632) and methylamine, to produce the corresponding N-substituted L-aspartic acids with excellent enantioselectivity (>97% ee). nih.govresearchgate.net The natural function of these enzymes typically yields the L-enantiomer ((2S)-configuration). nih.gov

To obtain the desired (2R)-D-aspartic acid derivative, one would need an enzyme with the opposite stereopreference. While less common, protein engineering and screening of microbial diversity are powerful tools to discover or create enzymes that produce D-amino acids. mdpi.com For instance, engineered D-amino acid dehydrogenases (DAADH) or D-amino acid aminotransferases (DAAT) can produce D-amino acids via the reductive amination of the corresponding α-keto acids (in this case, oxaloacetate). mdpi.com The resulting D-aspartic acid could then be selectively N-acryloylated in a subsequent step.

| Enzyme | Reaction Type | Substrates | Product Stereochemistry | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| Aspartate Ammonia Lyase (AspB) | Michael Addition | Fumarate + Amine (e.g., Methylamine) | L-Aspartic Acid Derivative ((2S)) | >97% |

| EDDS Lyase | Michael Addition | Fumarate + Various Amines | L-Aspartic Acid Derivative ((2S)) | >99% |

| Engineered D-Amino Acid Dehydrogenase (DAADH) | Reductive Amination | α-Keto Acid + Ammonia | D-Amino Acid ((2R)) | >95% |

Protecting Group Strategies for Multifunctional Substrates

The synthesis of this compound is complicated by the presence of three functional groups: an amine and two carboxylic acids. A robust protecting group strategy is essential to prevent unwanted side reactions during synthesis. nih.gov This involves the use of orthogonal protecting groups, which can be removed selectively under different conditions. iris-biotech.depeptide.com

A common strategy in peptide synthesis that is applicable here is the Fmoc/tBu approach. iris-biotech.de

α-Amino Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a standard base-labile protecting group for amines. It is stable to acidic conditions but is readily removed with a mild base like piperidine. biosynth.com

Carboxyl Groups: The two carboxylic acid groups (α and β) are typically protected as esters to mask their acidity and prevent them from reacting with coupling agents. The tert-butyl (tBu) ester is a common choice, as it is stable to the basic conditions used for Fmoc removal but is easily cleaved with strong acid, such as trifluoroacetic acid (TFA). peptide.com

A significant challenge in syntheses involving aspartic acid is the base-catalyzed formation of an aspartimide intermediate. iris-biotech.de This side reaction involves the cyclization of the backbone nitrogen onto the β-carboxyl group, leading to a mixture of α- and β-linked peptides and potential racemization. iris-biotech.de To mitigate this, bulky ester protecting groups are often employed for the β-carboxyl group. These groups sterically hinder the intramolecular cyclization. Examples include the 2,4-dimethyl-3-pentyl (OMpe) or 3-ethyl-3-pentyl (OEpe) esters, which have shown to be significantly more resistant to aspartimide formation than the standard t-butyl ester. iris-biotech.deresearchgate.net

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Key Feature |

|---|---|---|---|---|

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Orthogonal to acid-labile groups. |

| α-Amino | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Common in Boc-based peptide synthesis. |

| α/β-Carboxyl | tert-Butyl ester | OtBu | Strong Acid (e.g., TFA) | Standard acid-labile protection. |

| α/β-Carboxyl | Benzyl ester | OBn | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid/base labile groups. |

| β-Carboxyl | 3-Methylpent-3-yl ester | OMpe | Strong Acid (e.g., TFA) | Bulky group to prevent aspartimide formation. |

| β-Carboxyl | Allyl ester | OAll | Pd(0) catalyst | Orthogonal to both Fmoc and tBu groups. |

Synthesis of Chemically Modified Derivatives and Analogues

The structural backbone of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse range of analogues. These modifications can be broadly categorized into changes in the acrylamide group and derivatization of the dicarboxylic acid tail.

Modification of the Prop-2-enamido Moiety

The prop-2-enamido moiety contains a reactive α,β-unsaturated system, which is amenable to several addition reactions. This reactivity allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse analogues.

Michael Addition Reactions: The electron-deficient double bond of the acrylamide group is an excellent Michael acceptor. This allows for the conjugate addition of various nucleophiles, such as amines, thiols, and phosphines. The reaction of N-acryloyl amino acids with amino compounds proceeds via a Michael addition to yield 3-(alkylamino)propionamide derivatives. nih.gov This reaction is often reversible upon heating. nih.gov The reactivity of acrylamides with thiols in hetero-Michael addition reactions is well-documented, with the rate of addition being influenced by substitution on the acrylamide and the nature of the thiol. nih.gov For instance, N-aryl substituted acrylamides with no substitution at the α or β carbons tend to be highly reactive. nih.gov Phospha-Michael additions have also been explored, where phosphines act as the nucleophile, offering another route to functionalized derivatives. researchgate.net

Thiol-Ene Reactions: The thiol-ene reaction is a radical-mediated addition of a thiol to a double bond, such as the one present in the acrylamide group. wikipedia.org This reaction is known for its high efficiency, stereoselectivity, and rapid rates, often being classified as a "click" reaction. wikipedia.orgrsc.org It typically proceeds via an anti-Markovnikov addition of the thiol to the alkene. wikipedia.orgnih.gov The reaction can be initiated by light or heat, with photo-initiation being particularly useful for applications involving sensitive biological molecules. nih.govnih.gov This methodology has been successfully employed for the modification of peptides and other biomolecules containing acryloyl groups. nih.govnih.gov

A comparative table of these two modification strategies is presented below:

| Feature | Michael Addition | Thiol-Ene Reaction |

| Mechanism | Nucleophilic conjugate addition | Radical-mediated addition |

| Initiation | Base or nucleophile itself | Light, heat, or radical initiator |

| Selectivity | Markovnikov or anti-Markovnikov depending on nucleophile and conditions | Typically anti-Markovnikov |

| Common Nucleophiles | Amines, Thiols, Phosphines | Thiols |

| Key Advantage | Broad range of nucleophiles | High efficiency and "click" characteristics |

Derivatization of the Butanedioic Acid Carboxylic Groups

The two carboxylic acid groups of the butanedioic acid moiety provide convenient handles for derivatization, most commonly through esterification or amidation. These modifications can significantly alter the physicochemical properties of the parent molecule.

Esterification and Amidation: Standard peptide coupling methodologies are widely applicable for the derivatization of these carboxylic acid groups. thermofisher.com Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are frequently used to activate the carboxylic acids for reaction with amines or alcohols in aqueous solutions. thermofisher.comnih.gov The efficiency of these couplings can be enhanced by the addition of reagents like N-hydroxysulfosuccinimide. thermofisher.com For reactions in organic solvents, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly employed. thermofisher.com

A general synthetic scheme for the derivatization of the carboxylic acid groups is as follows:

Activation: The carboxylic acid groups are activated using a coupling agent (e.g., EDAC, DCC).

Coupling: The activated acid is then reacted with a nucleophile (an amine or an alcohol) to form an amide or ester linkage, respectively.

The table below summarizes common reagents used for these transformations.

| Reaction Type | Coupling Reagent | Typical Solvent | Nucleophile |

| Amidation | EDAC | Water | Primary/Secondary Amine |

| Amidation | DCC/DIC | Organic (e.g., DMF, DCM) | Primary/Secondary Amine |

| Esterification | EDAC | Water | Alcohol |

| Esterification | DCC/DIC | Organic (e.g., DMF, DCM) | Alcohol |

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of libraries of related compounds, which is highly valuable in chemical biology and drug discovery. While traditionally used for peptides and oligonucleotides, its principles can be adapted for the synthesis of N-acryloyl-D-aspartic acid derivatives. nih.govresearchgate.net

The general workflow for the solid-phase synthesis of these derivatives would involve:

Attachment: Anchoring a protected D-aspartic acid residue to a solid support (resin).

N-Acryloylation: Acylation of the free amino group of the resin-bound aspartic acid with acryloyl chloride or a related activated acrylic acid derivative.

Derivatization: Modification of the side-chain carboxylic acid group, if desired, using solution-phase chemistries adapted for solid-phase reactions.

Cleavage: Releasing the final compound from the solid support.

This approach allows for the systematic variation of different parts of the molecule by using a diverse set of building blocks in the derivatization steps. For example, a library of amides can be created by reacting the resin-bound N-acryloyl-D-aspartic acid with a variety of amines. The use of automated synthesizers can further enhance the efficiency of library production. researchgate.net Solid-phase N-acylation techniques, such as N-acetylation, have been well-established and can be adapted for N-acryloylation. rsc.orgresearchgate.net

Reactivity of the Prop-2-enamido (Acrylamido) Group

The electronic structure of the acrylamido group is central to its reactivity. The electron-withdrawing nature of the adjacent amide carbonyl group polarizes the C=C double bond, making the β-carbon an electrophilic center. This activation facilitates both nucleophilic conjugate additions and radical-mediated polymerizations.

Michael Addition Reactions with Nucleophilic Species

The primary reaction pathway for the acrylamido group with nucleophiles is the Michael addition, or conjugate addition. In this reaction, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl system. This process is fundamental to many bioconjugation and material modification strategies. The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.

The reaction between a thiol and the acrylamido group is a highly efficient and widely utilized transformation, often categorized under the umbrella of "thiol-ene click chemistry". nih.gov This reaction can proceed via either a base-catalyzed nucleophilic Michael addition or a radical-mediated pathway. nih.gov In the nucleophilic pathway, a base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the acrylamide. The resulting enolate intermediate is then protonated by the protonated base or solvent.

This cysteine-selective reaction is particularly valuable for bioconjugation, allowing for the stable linkage of thiol-containing biomolecules, such as peptides and proteins, to acryloyl-functionalized substrates. rsc.org The acryloyl group generally exhibits superior reactivity in these ligations compared to its methacryloyl counterpart. nih.govrsc.org The kinetics of the thiol-Michael addition can be influenced by the structure of the reactants and the reaction conditions. rsc.org Combined experimental and computational studies have been employed to elucidate the mechanism, revealing that for some systems, the rate-limiting step may be the decomplexation of the thioether product from the reactants. rsc.org

| N-substituent on Acrylamide | Activation Energy (kJ/mol) | Reference |

|---|---|---|

| Ethylenephenyl | 28 | rsc.org |

| Hexyl | 47 | rsc.org |

| Benzyl | 108 | rsc.org |

Amines readily add to the acrylamido group in a process known as the aza-Michael addition, forming a new carbon-nitrogen bond. nih.gov This reaction is synthetically useful for producing β-amino acid derivatives and functional polymers. The reaction kinetics are often enhanced in polar aprotic solvents like DMSO, which help to stabilize the zwitterionic intermediate that forms upon nucleophilic attack. nih.gov

Radical Polymerization Mechanisms

The vinyl moiety of this compound can undergo radical polymerization to form high molecular weight polymers. The pendant butanedioic acid group imparts functionality and hydrophilicity to the resulting polymer chain. While conventional free radical polymerization can be used, it often yields polymers with broad molecular weight distributions and poor architectural control. Consequently, controlled radical polymerization (CRP) techniques are preferred for synthesizing well-defined polymers from N-acryloyl amino acid monomers. rsc.orgresearchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a robust and versatile CRP method that is highly tolerant of functional groups, making it well-suited for polymerizing N-acryloyl amino acids, including those with unprotected carboxylic acid moieties. rsc.orgwangxing-lab.com The RAFT process allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (Đ < 1.20), and complex architectures like block copolymers. rsc.orgresearchgate.net A key aspect of RAFT is the selection of an appropriate chain transfer agent (CTA), initiator, and solvent. For N-acryloyl amino acids, photoinduced electron/energy transfer (PET)-RAFT has emerged as a particularly effective method, enabling polymerization under mild conditions. rsc.orgwangxing-lab.com

| Monomer | Polymerization Method | Resulting Polymer Đ (Mw/Mn) | Reference |

|---|---|---|---|

| N-acryloyl-L-glutamic acid (A-Glu-OH) | PET-RAFT | < 1.20 | rsc.orgresearchgate.net |

| N-acryloyl-L-alanine (A-Ala-OH) | Aqueous RAFT | Well-controlled | wangxing-lab.comsci-hub.st |

| N-acryloylglycinamide (NAGA) | RAFT with non-ionic CTA/initiator | Low dispersity | researchgate.net |

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique, but its application to acrylamide-based monomers presents challenges. youtube.com The amide functionality can complex with the copper catalyst, retarding the deactivation step and leading to poor control over the polymerization. nih.gov However, successful strategies have been developed to overcome these issues. These include using highly active catalyst systems (e.g., Cu(0)/Me₆TREN), adding a supplementary deactivator (Cu(II)) to the system, or employing initiators with structures similar to the monomer repeat unit to minimize end-group effects. nih.govrsc.org The use of Lewis acids, such as Y(OTf)₃, in conjunction with ATRP has also been shown to provide good control over the polymerization of some N-substituted acrylamides. nih.gov

Copolymerization is a valuable strategy for tailoring polymer properties. The kinetic behavior of this process is described by monomer reactivity ratios (r₁ and r₂), which quantify the relative tendency of a propagating radical chain to add a monomer of its own kind versus the comonomer. sapub.org These ratios are crucial for predicting the final copolymer composition and microstructure.

The copolymerization of acrylamide and N-substituted acrylamides with other vinyl monomers has been studied extensively. For instance, in the copolymerization of N-vinylpyrrolidone (NVP, M₁) and acrylic acid (AA, M₂), the reactivity ratios were found to be r₁ > r₂ with the product r₁r₂ < 1, indicating a random distribution of monomer units in the copolymer chain, with an enrichment of NVP. sapub.org The estimation of reactivity ratios can be performed using various linearization methods, such as the Fineman-Ross and Kelen-Tudos methods, or non-linear regression techniques. sapub.orgmdpi.com For copolymer systems involving ionizable monomers like acrylic acid, the reactivity ratios can be highly dependent on reaction conditions such as pH and ionic strength. uwaterloo.ca

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Reference |

|---|---|---|---|---|

| N-Vinylpyrrolidone | Acrylic Acid | 0.43 | 0.28 | sapub.org |

| Isoprene | Glycidyl Methacrylate | 0.22 | 1.98 | mdpi.com |

| γ-Benzyl-L-glutamate-NCA | L-Alanine-NCA | 2.36 | 0.50 | core.ac.uk |

*NCA: N-Carboxyanhydride

Diels-Alder Reactions and Cycloaddition Chemistry

The prop-2-enamido group in this compound contains an activated carbon-carbon double bond, rendering it a potential dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. While specific studies on this exact molecule are not prevalent in the reviewed literature, the reactivity of similar N-acryloyl systems provides a strong basis for predicting its behavior.

Chiral N-acryloyl derivatives, such as 3-(acyloxy)acryloyl oxazolidinones, have been shown to be effective dienophiles in asymmetric Diels-Alder reactions. nih.gov When reacted with a suitable diene like cyclopentadiene, these systems can form cyclohexene (B86901) adducts with high diastereoselectivity, particularly in the presence of a Lewis acid catalyst such as diethylaluminum chloride (Et₂AlCl) or tin(IV) chloride (SnCl₄). nih.gov The Lewis acid coordinates to the carbonyl oxygen of the acryloyl group, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. The chiral auxiliary (in this case, the aspartic acid backbone) directs the approach of the diene, leading to the preferential formation of one stereoisomer.

For this compound, the stereocenter at the α-carbon of the aspartic acid residue is expected to influence the facial selectivity of the cycloaddition. The reaction with a symmetric diene would likely result in the formation of diastereomeric products. The general mechanism for such a reaction is concerted, proceeding through a cyclic transition state. google.com

Beyond the classic Diels-Alder reaction, the activated double bond could potentially participate in other cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles like nitrones or azomethine ylides, to form five-membered heterocyclic rings. mdpi.comkingston.ac.uk

Reactions Involving the Carboxylic Acid Functionalities

The presence of two carboxylic acid groups, one at the α-position and one at the β-position of the butanedioic acid backbone, opens up a wide array of derivatization possibilities. The differential reactivity of these two groups can be exploited for selective modifications.

Both carboxylic acid groups can undergo esterification when treated with an alcohol under acidic conditions or using coupling agents. The esterification of N-protected amino acids is a well-established procedure, often employing reagents like carbodiimides in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.org However, such conditions can sometimes lead to racemization, particularly for aspartic acid derivatives. acs.org

Similarly, amidation can be achieved by reacting the carboxylic acids with amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU). This allows for the covalent attachment of other molecules, including amino acids or peptides. The formation of N-acyl amino acid amides is a significant biological process, and various enzymatic and synthetic strategies have been developed for this purpose. nih.gov

The relative reactivity of the α- and β-carboxylic acids can be influenced by steric hindrance and electronic effects. The α-carboxyl group is generally more reactive towards nucleophilic attack in simple esterification or amidation reactions. However, intramolecular reactions can favor the involvement of the β-carboxyl group (see section 3.2.2).

The dicarboxylic acid structure of the aspartic acid moiety allows for intramolecular cyclization reactions.

Anhydride Formation: Treatment of N-acyl-L-aspartic acid derivatives with dehydrating agents like acetic anhydride can lead to the formation of a cyclic anhydride. For instance, N-formyl-L-aspartic acid is readily converted to its corresponding anhydride by reaction with acetic anhydride and formic acid. google.comgoogle.comgoogleapis.com This process is a key step in the synthesis of certain peptides and sweeteners. google.com It is plausible that this compound could undergo a similar intramolecular dehydration to form (2R)-2-(prop-2-enamido)succinic anhydride under appropriate conditions.

Cyclic Imide Formation: A significant reaction pathway for aspartic acid derivatives, especially within peptides or under acidic or heated conditions, is the formation of a five-membered cyclic imide, specifically a succinimide (B58015) ring. nih.govmdpi.com This reaction involves the nucleophilic attack of the amide nitrogen from the adjacent amino acid residue (or in this case, the prop-2-enamido nitrogen) on the side-chain (β) carboxyl group. The reaction is often catalyzed by acids and proceeds through a tetrahedral intermediate. mdpi.com The formation of a cyclic imide from aspartyl residues is a known degradation pathway in proteins and can be promoted by heating in a dry state or by acidification, which protonates the β-carboxyl group, making it more susceptible to nucleophilic attack. nih.gov

Hydrolytic Stability and Degradation Pathways

The stability of this compound is primarily determined by the susceptibility of its amide bond to hydrolysis.

The N-acryloyl group can be hydrolyzed under aqueous acidic conditions. google.comgoogle.com This would lead to the cleavage of the amide bond, yielding D-aspartic acid and polyacrylic acid (from polymerization of the resulting acrylic acid) or 3-hydroxypropanoic acid. The hydrolysis of N-acryloyl-α-aminonitriles to the corresponding N-acryloyl-α-amino acids is typically carried out in aqueous acid; attempts to use aqueous base have been found to be ineffective for this specific transformation. google.comgoogle.com

Furthermore, N-acyl aspartate compounds are known to undergo degradation. For example, N-acetyl aspartate (NAA) shows significant postmortem degradation in central nervous system tissue, with an average reduction of 46% over 24 hours. nih.gov This degradation involves the hydrolysis of the N-acetyl group. nih.gov While the acryloyl group's electronic nature differs from the acetyl group, this suggests that the N-acyl linkage in such compounds is a primary site of metabolic or chemical breakdown.

Enzymatic degradation is also a relevant pathway. Amidases are a class of enzymes that catalyze the hydrolysis of amides. wikipedia.org Specifically, aspartoacylase is an enzyme that catabolizes N-acetyl-L-aspartic acid into acetate (B1210297) and L-aspartate. ebi.ac.uk Similar enzymatic pathways could potentially act on this compound in biological systems.

Acid-Base Properties and Protonation Equilibria

This compound is a polyprotic acid due to its two carboxylic acid groups. The protonation state of the molecule is dependent on the pH of the solution. The acid dissociation constants (pKa) determine the pH ranges in which each acidic proton is removed.

| Functional Group | Estimated pKa |

| α-Carboxylic Acid | ~2.0 - 2.5 |

| β-Carboxylic Acid | ~3.7 - 4.2 |

| Amide N-H | >14 (not acidic) |

Note: These are estimated values based on typical pKa ranges for α- and β-carboxylic acids in N-acyl aspartic acid derivatives.

The α-carboxylic acid is expected to be the more acidic of the two due to the electron-withdrawing inductive effect of the adjacent protonated amino group (in the fully protonated state) and the amide functionality. The β-carboxylic acid has a pKa closer to that of simple carboxylic acids.

At physiological pH (~7.4), both carboxylic acid groups will be deprotonated, and the molecule will exist as a dianion, (2R)-2-(prop-2-enamido)butanedioate. The protonation state of these carboxyl groups is critical for the molecule's reactivity, solubility, and biological interactions. For instance, the formation of a cyclic imide is facilitated by the protonation of the β-carboxyl group, a condition met at acidic pH. nih.gov

Absolute Configuration Assignment and Verification

The absolute configuration of the stereocenter in this compound is designated as 'R' according to the Cahn-Ingold-Prelog (CIP) priority rules. This designation is inherent to its synthesis from the chiral precursor, D-aspartic acid, which possesses the (R) configuration. nih.govmdpi.com The synthesis typically involves the acylation of the amino group of D-aspartic acid with acryloyl chloride or a related acrylic acid derivative, a process that does not affect the stereochemistry of the alpha-carbon.

Verification of the absolute configuration can be unequivocally established through several advanced analytical techniques:

X-ray Crystallography: This method provides a definitive determination of the three-dimensional arrangement of atoms in a crystalline sample. By co-crystallizing the compound with a resolving agent of a known absolute configuration, such as a chiral amine, the absolute stereochemistry of the target molecule can be confirmed.

Neutron Diffraction: For molecules where hydrogen atom positions are critical, neutron diffraction offers an unambiguous proof of absolute configuration. This technique was successfully used to confirm the 'R' configuration of a deuterated succinic acid derivative by using (+)-phenylethylammonium as a chiral reference. nih.gov

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to confirm the stereochemistry. The resulting spectra are characteristic of a specific enantiomer and can be compared to spectra of related compounds or theoretical calculations to verify the absolute configuration.

Conformational Analysis of this compound

The flexibility of this compound allows it to adopt various conformations in space. This conformational landscape is dictated by the rotational freedom around its single bonds, which is in turn governed by rotational energy barriers, intramolecular interactions, and steric hindrance.

Amide Bond (C-N) Rotation: The rotation around the amide C-N bond is significantly restricted due to the partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system. imperial.ac.uk This restriction results in a high rotational energy barrier, typically in the range of 15-20 kcal/mol (approximately 85 kJ/mol), leading to planar cis and trans isomers. imperial.ac.uknih.gov The trans conformation is generally favored due to lower steric hindrance.

| Bond Type | Typical Rotational Barrier (kcal/mol) | Predominant Conformer | Primary Influencing Factors |

| Amide (Acyl C-N) | 15 - 20 | trans | Resonance, Steric Hindrance |

| Cα-N (Phi, φ) | Lower than amide bond | Varies | Steric Effects, Hydrogen Bonding |

| Cα-Cβ (Chi1, χ1) | Lower than amide bond | Varies | Steric Effects, Hyperconjugation |

This table presents generalized data for N-acyl amino acids to illustrate the conformational behavior of this compound.

Intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations. In this compound, several potential hydrogen bonds can form between the amide proton (N-H), the two carboxylic acid groups (-COOH), and the amide carbonyl oxygen (C=O).

Computational studies on analogous N-acetyl-L-aspartic acid derivatives have identified multiple potential intramolecular hydrogen bonds. researchgate.net These can include interactions between the side-chain carboxyl groups and between a side-chain carboxyl group and the amide backbone. researchgate.netnih.govnih.gov However, for some derivatives, these hydrogen bonds are considered a secondary factor in conformational stability compared to dominant steric and electronic effects. rsc.orgresearchgate.net The bulky side chain containing two carboxylic acid groups creates significant steric demands that influence the preferred rotational angles to minimize unfavorable interactions.

Chiral Recognition in Molecular Interactions

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. nih.gov For this compound, this is critical for its separation from its (S)-enantiomer and for its potential stereospecific interactions in a biological context.

A classical and effective method for resolving a racemic mixture of a chiral acid is through the formation of diastereomeric salts. fiveable.me This process involves reacting the racemic mixture of 2-(prop-2-enamido)butanedioic acid with an enantiomerically pure chiral base, such as (R)- or (S)-1-phenylethylamine. libretexts.org

The reaction yields a mixture of two diastereomeric salts:

[(R)-acid]·[(R)-base]

[(S)-acid]·[(R)-base]

These diastereomers are not mirror images and thus have different physical properties, such as solubility, melting point, and crystal structure. fiveable.me This difference allows for their separation by methods like fractional crystallization. researchgate.net Once separated, the addition of a strong acid liberates the pure enantiomer of the original acid from the chiral base. As a dicarboxylic acid, this compound can form salts with either one or two molecules of the chiral base, which can influence the efficiency of the resolution. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. chromatographytoday.com The separation of N-acyl amino acids like this compound is well-established. sigmaaldrich.comsci-hub.ru

The mechanism of separation relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column.

Commonly used CSPs for this purpose include:

Macrocyclic Glycopeptide Phases: CSPs based on selectors like teicoplanin (e.g., CHIROBIOTIC T) are particularly effective for separating underivatized and N-protected amino acids due to their ability to engage in multiple interaction types, including hydrogen bonding, ionic interactions, and steric repulsion. sigmaaldrich.comsigmaaldrich.com

Polysaccharide-Based Phases: CSPs derived from cellulose (B213188) or amylose (B160209) carbamates are also highly effective for resolving a broad range of chiral compounds, including N-protected amino acids. yakhak.org

| Parameter | Typical Condition |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) |

| Mobile Phase | Polar Organic Mode (e.g., Methanol/Acetonitrile with acidic/basic additives) or Reversed-Phase Mode (e.g., Water/Acetonitrile/Methanol with buffers) |

| Detection | UV Absorbance (e.g., 210-254 nm) |

This table provides a representative example of HPLC conditions for the chiral separation of N-acyl amino acids, applicable to the resolution of this compound from its enantiomer.

Biochemical and Enzymatic Interaction Studies Non Clinical Focus

Interaction with Glycogen (B147801) Phosphorylase and Related Enzymes

The primary enzymatic target identified for this class of compounds is Glycogen Phosphorylase (GP), a crucial enzyme in the regulation of glycogenolysis. nih.govuni.lu Inhibition of GP is a therapeutic strategy for managing hepatic glucose production. nih.govplos.org Analogues of (2R)-2-(prop-2-enamido)butanedioic acid have been shown to be potent inhibitors of this enzyme.

Crystallographic studies of the compound FR258900, a related natural product inhibitor, in complex with rabbit muscle glycogen phosphorylase b (GPb) have provided detailed characterization of its binding site. nih.govnih.gov The research demonstrates that these inhibitors bind at the allosteric activator site, the same site where the physiological activator adenosine (B11128) monophosphate (AMP) binds. nih.govnih.gov

The binding of FR258900 promotes conformational changes that stabilize the inactive T-state of the enzyme. nih.govnih.gov The interactions within this allosteric site are multifaceted, involving both nonpolar and ionic contacts. nih.govnih.gov Specifically, the binding is characterized by:

Ionic Interactions : The carboxylate groups of the inhibitor form ionic bonds with three key arginine residues: Arg242, Arg309, and Arg310. nih.govnih.gov These residues constitute the allosteric phosphate-recognition subsite. nih.govnih.gov

Van der Waals Interactions : Nonpolar interactions are predominant and occur with residues Gln71, Gln72, Phe196, and Val45' (from the adjacent subunit in the enzyme's dimeric structure). nih.govnih.gov

This binding mode highlights the broad specificity of the allosteric site, which can accommodate a variety of inhibitor structures. nih.gov

| Interacting GP Residue | Interaction Type | Ligand Group (FR258900) |

| Gln71, Gln72, Phe196, Val45' | van der Waals | Nonpolar regions |

| Arg242, Arg309, Arg310 | Ionic | Carboxylate groups |

This interactive table summarizes the key binding interactions of FR258900 within the allosteric site of Glycogen Phosphorylase.

Kinetic studies have been performed on analogues such as BF142 (2,3-bis[(2E)-3-(4-hydroxyphenyl)prop-2-enamido] butanedioic acid) to elucidate the mechanism and potency of GP inhibition. plos.org These analyses are crucial for understanding the compound's efficacy as an enzyme inhibitor.

The inhibitory constant (Ki) for BF142 against different isoforms of glycogen phosphorylase was determined using kinetic data from assays measuring glycogen breakdown. plos.org The data, often analyzed using double-reciprocal plots (Lineweaver-Burk plots), demonstrated that tartaric acid-derived GP inhibitors, a class that includes BF142, were effective at inhibiting rabbit muscle GP activity in the low micromolar range. researchgate.net These compounds are believed to bind to the allosteric site of the GP enzyme. researchgate.net The potent inhibitory effect on liver glycogen phosphorylase activity suggests that these compounds may activate hepatic glycogen synthesis by blocking its breakdown. science.govucla.edu

Role as a Biochemical Probe or Intermediate Analogue

Beyond direct enzyme inhibition, these compounds serve as valuable biochemical probes for studying cellular metabolism, particularly in the context of glucose homeostasis and insulin (B600854) secretion.

The analogue BF142 has been extensively studied in MIN6 insulinoma cells, a common model for pancreatic β-cells. plos.orgnih.gov These studies have shown that BF142 treatment activates the glucose-stimulated insulin secretion pathway. plos.orgnih.gov The mechanism involves several key steps in glucose metabolism. Treatment of MIN6 cells with BF142 led to:

Enhanced Glycolysis : Indicated by an increased extracellular acidification rate (ECAR). uni.luplos.org

Increased Mitochondrial Oxidation : Demonstrated by a higher cellular oxygen consumption rate (OCR). uni.luplos.org

These upstream effects on glucose catabolism demonstrate the compound's ability to probe and modulate fundamental energy-producing pathways within the cell. nih.govnih.gov

The influence of these compounds extends to the modulation of downstream cellular processes that are tightly linked to metabolic state. In MIN6 cells, treatment with the analogue BF142 resulted in significant changes in key metabolic indicators and signaling pathways. uni.luplos.org

Specifically, BF142 was found to cause a significant increase in intracellular ATP production. nih.govplos.orgnih.gov This elevation in the cellular energy currency leads to the depolarization of the cell membrane and subsequent influx of calcium ions, a critical step for insulin vesicle fusion and secretion. nih.govuni.lu Furthermore, BF142 was observed to induce the phosphorylation of S6K, a downstream target of the mTORC1 signaling pathway, and increase the levels of PDX1, a key transcription factor for insulin gene expression. plos.orgnih.gov Consequently, both insulin protein levels and baseline insulin secretion were boosted in MIN6 cells treated with BF142. plos.orgplos.orgresearchgate.net

| Cellular Process | Effect of BF142 Treatment in MIN6 Cells | Reference |

| Glycolysis (ECAR) | Increased | plos.org |

| Mitochondrial Respiration (OCR) | Increased | plos.org |

| Intracellular ATP Production | Significantly Increased | nih.govplos.orgnih.gov |

| Calcium Influx | Elevated | nih.govplos.orgnih.gov |

| mTORC1 Signaling | Activated (via S6K phosphorylation) | nih.gov |

| Insulin mRNA and Protein Levels | Increased | plos.orgplos.org |

| Spontaneous Insulin Secretion | Increased | plos.orgplos.orgresearchgate.net |

This interactive table summarizes the observed effects of the analogue BF142 on various cellular metabolic processes in MIN6 cells.

Investigations into Protein-Ligand Binding Dynamics

The detailed understanding of how this compound analogues interact with their protein targets is fundamental to characterizing their biochemical function. The crystal structure of FR258900 bound to glycogen phosphorylase provides a clear illustration of the protein-ligand binding dynamics. nih.govnih.gov

The inhibitor settles into the allosteric site, which is a pocket distinct from the active site where catalysis occurs. nih.govnih.gov The binding stabilizes an inactive (T-state) conformation of the enzyme, effectively preventing it from performing its catalytic function of breaking down glycogen. nih.govnih.gov The combination of specific, directed ionic bonds to the arginine "gatekeepers" of the phosphate (B84403) binding site and broader, less specific van der Waals contacts with surrounding hydrophobic and polar residues creates a high-affinity interaction. nih.govnih.gov This detailed structural information is invaluable for understanding the mechanism of allosteric inhibition and for the rational design of other molecules targeting this site. nih.gov

Potential as a Building Block for Bioconjugates or Peptidomimetics

This compound, also known as N-acryloyl-D-aspartic acid, is a bifunctional molecule with significant potential as a versatile building block in the fields of bioconjugation and the synthesis of peptidomimetics. Its chemical structure, comprising a reactive acrylamide (B121943) group and a D-amino acid scaffold with two carboxylic acid moieties, offers several strategic advantages for the construction of complex biomolecular architectures.

The primary reactive center for bioconjugation is the α,β-unsaturated amide, which can undergo aza- or thia-Michael addition reactions. nih.govnih.gov This makes the molecule a suitable candidate for covalently linking to biological macromolecules such as proteins. The acrylamide group is a Michael acceptor, enabling it to react with nucleophilic residues on proteins, most notably the thiol group of cysteine residues. nih.gov This reaction is a widely employed strategy for creating stable, covalent linkages in bioconjugates. rsc.org

The reactivity of acrylamides as Michael acceptors can be modulated, and they are generally less reactive than other Michael acceptors like acrylates. nih.govnih.gov This property can be advantageous in designing targeted covalent inhibitors, where a degree of control over the reaction kinetics is desirable to minimize off-target reactions. The reaction conditions for such conjugations are often mild and can be performed in aqueous buffers, which is crucial for maintaining the integrity of biological molecules. researchgate.net

The D-aspartic acid backbone of this compound introduces another layer of functionality. The presence of a D-amino acid can confer resistance to enzymatic degradation when this building block is incorporated into a peptide chain. mdpi.comcam.ac.uk Proteases, which are highly stereospecific, are generally less able to cleave peptide bonds involving D-amino acids. This can significantly enhance the in vivo stability and pharmacokinetic profile of the resulting peptidomimetic.

The incorporation of this compound into peptide sequences can be achieved through solid-phase peptide synthesis (SPPS) protocols. nih.govnih.gov This allows for the precise placement of the reactive acrylamide group at a specific position within a peptide chain, enabling the creation of well-defined peptidomimetics with a site-specific reactive handle for subsequent bioconjugation.

The table below summarizes the key reactive features of N-acryloyl amino acid derivatives relevant to their application in bioconjugation, based on studies of analogous compounds.

| Reactive Moiety | Reaction Type | Typical Nucleophile | Key Features and Considerations |

|---|---|---|---|

| Acrylamide | Michael Addition | Thiol (e.g., Cysteine) | Forms a stable thioether bond. Reaction kinetics are generally slower than with acrylates, allowing for greater selectivity. |

| Acrylamide | Aza-Michael Addition | Amine (e.g., Lysine) | Can react with primary amines, though typically requires specific conditions or activation to be efficient. |

| Carboxylic Acids (x2) | Amide Bond Formation | Primary Amines | Allows for further modification or conjugation using standard peptide coupling chemistry (e.g., with EDC/NHS). |

The following table presents hypothetical reaction parameters for the conjugation of an N-acryloyl amino acid derivative with a model thiol, illustrating the conditions under which such reactions are typically performed.

| Parameter | Typical Range/Condition | Purpose |

|---|---|---|

| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | Maintain protein stability and solubility. |

| pH | 7.0 - 8.5 | Facilitates deprotonation of the thiol to the more nucleophilic thiolate. |

| Temperature | 4 - 37 °C | Mild temperatures to prevent denaturation of biomolecules. |

| Catalyst | Base (e.g., DIPEA) or Phosphine (B1218219) (e.g., TCEP) | Can be used to accelerate the reaction, though often proceeds without a catalyst. TCEP also prevents disulfide bond formation. |

Applications in Advanced Materials Science

Polymer and Copolymer Development

The presence of a vinyl group in (2R)-2-(prop-2-enamido)butanedioic acid allows for its polymerization into long-chain macromolecules. Modern controlled radical polymerization techniques, such as photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization, have been successfully employed for the precise synthesis of various N-acryloyl amino acid-based polymers. rsc.org These methods offer excellent control over molecular weight and distribution, enabling the creation of well-defined polymers for specific applications. rsc.org

Hydrogel Formation and Properties

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. frontiersin.org The carboxylic acid groups in the aspartic acid residue of this compound make its polymers highly suitable for hydrogel formation. These hydrogels are expected to exhibit stimuli-responsive swelling behavior, particularly in response to changes in pH. nih.gov

While specific data on the homopolymer of this compound is limited, studies on related systems, such as hydrogels made from aspartic acid and acrylic acid, provide valuable insights. These hydrogels demonstrate significant swelling in basic solutions due to the deprotonation of carboxylic acid groups, which leads to electrostatic repulsion between the polymer chains and an influx of water. mdpi.comnih.gov Conversely, in acidic conditions, the protonation of these groups reduces swelling. mdpi.comnih.gov

Table 1: Swelling Behavior of Aspartic Acid-graft-Poly(Acrylic Acid) Hydrogels at Different pH Values

| pH of Medium | Swelling Ratio (%) | Reference |

| 1.2 | Low | nih.gov |

| 7.4 | High | nih.gov |

This table is based on data from hydrogels prepared with aspartic acid and acrylic acid, and it is inferred that hydrogels from this compound would exhibit similar pH-dependent swelling.

pH-Responsive Polymeric Materials

The pH-sensitive nature of the aspartic acid moiety is a key feature that can be exploited in the design of "smart" materials. Polymers incorporating this compound are expected to undergo conformational changes in response to pH fluctuations. At pH values above the pKa of the carboxylic acid groups (around 4.25 for acrylic acid), the polymer chains become ionized and adopt an extended conformation. mdpi.com This property is highly desirable for applications such as drug delivery systems, where a change in pH can trigger the release of an encapsulated therapeutic agent. mdpi.com

Research on hydrogels composed of acrylic acid and acrylamide (B121943) has demonstrated that the swelling capacity, which dictates the stability and volume of the hydrogel, can be effectively controlled by the ambient pH. mdpi.com This principle is directly applicable to polymers derived from this compound, suggesting their potential use in creating materials that can respond to the specific pH environments found in the body, such as the acidic microenvironment of tumors or the varying pH of the gastrointestinal tract. mdpi.com

Biocompatible Polymer Scaffolds

The inherent biocompatibility of amino acids makes this compound an excellent candidate for the development of materials for biomedical applications, particularly in tissue engineering. hangta.groupsemanticscholar.org Poly(aspartic acid)-based materials are known for their biodegradability, breaking down into naturally occurring metabolic products. griffith.edu.au

While direct studies on the biocompatibility of homopolymer scaffolds from this compound are not widely available, research on interpenetrating network (IPN) hydrogels of poly(Nɛ-acryloyl-L-lysine) and hyaluronic acid has shown excellent biocompatibility. nih.gov These hydrogels were found to support the viability and proliferation of pre-osteoblast cells and allowed for cell and tissue infiltration in vivo, indicating their potential for bone tissue engineering applications. nih.gov It is reasonable to expect that scaffolds prepared from this compound would also exhibit favorable biocompatible properties.

Conjugation to Polymeric Systems for Enhanced Functionality

The functional groups present in this compound, namely the carboxylic acid and amide groups, provide reactive sites for conjugation to other polymer systems. This "grafting" approach can be used to impart new functionalities to existing materials. For instance, grafting this compound onto a hydrophobic polymer backbone could introduce hydrophilicity and pH-responsiveness.

Studies have shown that N-acryloyl amino acids can be grafted onto cellulose (B213188) backbones via RAFT polymerization, resulting in amphiphilic copolymers that self-assemble into pH-sensitive micelles. researchgate.net This demonstrates the feasibility of using this compound to modify natural polymers for advanced applications. Furthermore, the acryloyl group itself can be a point of conjugation, allowing for the creation of branched or cross-linked polymer architectures. nih.gov

Self-Assembly of Amphiphilic Derivatives

Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can spontaneously self-assemble in solution to form ordered nanostructures such as micelles and vesicles. nih.govmdpi.comacs.org By creating amphiphilic block copolymers that include a hydrophilic block of poly(this compound) and a hydrophobic polymer block, it is possible to generate a variety of self-assembled nanomaterials.

The morphology of these self-assembled structures is influenced by factors such as the relative block lengths, the solvent, and external stimuli like pH and temperature. mdpi.com The pH-responsiveness of the poly(this compound) block would allow for the creation of "smart" nanoparticles that can change their size or shape in response to pH changes, making them attractive for targeted drug delivery and other biomedical applications.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is an unparalleled tool for providing detailed information about the molecular structure of "(2R)-2-(prop-2-enamido)butanedioic acid" in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. The structure of this compound contains several distinct spin systems: the acryloyl group (CH₂=CH-C=O), the aspartic acid backbone (-NH-CH(CH₂)-), and the two carboxylic acid groups.

Expected ¹H and ¹³C NMR Chemical Shifts: Based on the structure, a hypothetical set of NMR signals can be predicted. The exact chemical shifts would be dependent on the solvent and pH.

| Atom Number | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | -COOH | ~10-12 | ~173-176 |

| 2 | -CH- | ~4.5-4.8 | ~50-53 |

| 3 | -CH₂- | ~2.7-2.9 | ~35-38 |

| 4 | -COOH | ~10-12 | ~174-177 |

| 5 | -NH- | ~8.0-8.5 | N/A |

| 6 | -C=O | N/A | ~165-168 |

| 7 | =CH- | ~6.1-6.4 | ~128-131 |

| 8 | =CH₂ | ~5.7-5.9, ~6.2-6.5 | ~126-129 |

Two-dimensional (2D) NMR techniques are essential to unambiguously assign these signals and confirm the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-coupling) within the molecule. Key expected correlations would be observed between the vinyl protons of the acryloyl group (=CH- and =CH₂) and between the protons on the aspartic acid backbone (α-CH and β-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals corresponding to each proton signal, for instance, linking the α-CH proton at ~4.6 ppm to the α-carbon at ~51 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is critical for connecting the different fragments of the molecule. For example, an HMBC experiment would show a correlation from the NH proton (~8.2 ppm) to the acryloyl carbonyl carbon (~166 ppm) and the α-carbon of the aspartate residue (~51 ppm), confirming the location of the amide bond.

Verifying the stereochemical purity of "this compound" is critical. Chiral NMR shift reagents, often complexes of lanthanide metals like Europium or Neodymium, are used for this purpose. researchgate.netnih.gov When added to a sample containing a mixture of enantiomers, these reagents form temporary diastereomeric complexes.

The magnetic environment in these diastereomeric complexes is different for the (2R)- and (2S)-enantiomers, causing their corresponding signals in the ¹H or ¹³C NMR spectrum to separate. For N-acylated amino acids, this separation is often most pronounced for the α-proton. researchgate.net By integrating the areas of the separated peaks, the ratio of the two enantiomers can be accurately quantified, allowing for the determination of the enantiomeric excess (e.e.).

Parahydrogen-Induced Polarization (PHIP) is a powerful NMR technique used to dramatically enhance signal intensity (by several orders of magnitude) and study reaction mechanisms, particularly in hydrogenation reactions. nih.gov While "this compound" is an unsaturated compound, PHIP can be employed to study its conversion to the saturated analogue, (2R)-2-(propanamido)butanedioic acid.

In a typical PHIP experiment, the alkene portion of the molecule would be hydrogenated using parahydrogen in the presence of a suitable asymmetric hydrogenation catalyst. acs.org The two hydrogen atoms from parahydrogen add to the double bond, and the resulting hyperpolarized signals of the product's protons can be observed. By analyzing the patterns and phases of these enhanced signals in the diastereomeric products, detailed mechanistic information about the catalyst-substrate interaction and the stereoselectivity-determining step of the hydrogenation can be obtained. nih.govuit.no

Mass Spectrometry (MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry is a fundamental technique for confirming the molecular weight of "this compound" and analyzing its structure through controlled fragmentation.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For "this compound," the molecular formula is C₇H₉NO₅.

Calculated Exact Mass:

| Formula | Ion | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₇H₉NO₅ | [M+H]⁺ | 188.05535 |

| C₇H₉NO₅ | [M-H]⁻ | 186.04079 |

An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition and serves as a strong indicator of its purity.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (e.g., [M+H]⁺) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. nih.gov The fragmentation of N-acylated amino acids is generally predictable.

Plausible Fragmentation Pathway for [M+H]⁺: The primary fragmentation sites would be the labile amide bond and the carboxylic acid groups.

Loss of H₂O: The carboxylic acid groups can easily lose water (18.01 Da).

Loss of CO₂: Decarboxylation can lead to the loss of carbon dioxide (43.99 Da).

Amide Bond Cleavage: Cleavage of the C-N amide bond can result in two characteristic fragments: the acryloyl cation (m/z 55.02) and the protonated aspartic acid fragment (m/z 134.05).

Combined Losses: Sequential losses, such as the loss of water followed by the loss of the acryloyl group, are also common.

Expected Fragment Ions in Positive Ion Mode (from [M+H]⁺ at m/z 188.06):

| Proposed Fragment Ion (m/z) | Proposed Loss | Structure of Fragment |

|---|---|---|

| 170.04 | H₂O | [M+H-H₂O]⁺ |

| 142.05 | H₂O + CO | [M+H-H₂O-CO]⁺ |

| 134.05 | C₃H₂O (Acryloyl group) | Protonated Aspartic Acid |

| 116.04 | C₃H₂O + H₂O | Dehydrated Aspartic Acid Fragment |

| 88.04 | C₃H₂O + H₂O + CO | Further fragmentation of Aspartic Acid |

Analysis of these fragmentation patterns allows for the structural confirmation of the molecule, distinguishing it from potential isomers and impurities. nih.govacs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

A detailed experimental analysis of the infrared (IR) and Raman spectra for this compound has not been found in the reviewed scientific literature. While the synthesis of related N-acryloyl amino acids and their polymers is described in some studies, the specific vibrational data for the monomeric form of this compound, including peak positions, intensities, and assignments, is not provided.

Without experimental data, a data table of characteristic vibrational frequencies cannot be generated.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. Such data is essential for a definitive determination of its three-dimensional solid-state structure.

Without crystallographic studies, a data table of crystal structure parameters cannot be provided.

Computational Chemistry and Molecular Modeling

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to understand the electronic structure and properties of molecules from first principles, without reliance on empirical parameters.

Geometric optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For (2R)-2-(prop-2-enamido)butanedioic acid, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This process yields crucial information such as bond lengths, bond angles, and dihedral angles.

A similar approach for this compound would involve exploring the conformational space defined by the key dihedral angles, particularly around the amide bond and the Cα-Cβ bond of the aspartic acid residue.

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and kinetic stability. For the parent amino acid, L-aspartic acid, computational studies have determined these properties, providing a baseline for understanding the effects of N-acryloylation. researchgate.net The introduction of the acryloyl group, with its conjugated π-system, would be expected to lower the LUMO energy and potentially decrease the HOMO-LUMO gap, influencing the molecule's reactivity.

Table 1: Representative Calculated Properties for L-Aspartic Acid (Parent Compound) Note: This data is for the parent amino acid, L-aspartic acid, and serves as a baseline. The values for this compound would differ due to the N-acryloyl group.

| Property | Calculated Value (in vacuum) | Computational Method | Reference |

|---|---|---|---|

| Energy | -548.514029 a.u. | Hartree-Fock | researchgate.net |

| HOMO Energy | -12.02 eV | Hartree-Fock | researchgate.net |

| LUMO Energy | 4.01 eV | Hartree-Fock | researchgate.net |

| HOMO-LUMO Gap | 16.03 eV | Hartree-Fock | researchgate.net |

| Dipole Moment | 1.53 Debye | Hartree-Fock | researchgate.net |

DFT calculations are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra can be compared with experimental data to confirm molecular structure and assign spectral bands to specific molecular motions.

For L-aspartic acid, DFT calculations have been used to assign the bands in its experimental IR and Raman spectra. pmf.unsa.ba The zwitterionic structure, stabilized by intermolecular hydrogen bonding, significantly influences the vibrational frequencies. pmf.unsa.ba For this compound, one would expect to see characteristic vibrational modes for the acryloyl group, including C=C and C=O stretching, as well as the amide I, II, and III bands, in addition to the modes from the aspartic acid backbone.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors of the nuclei. Comparing these predicted shifts with experimental spectra aids in the complete assignment of resonances.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies for L-Aspartic Acid Note: This data illustrates the application of DFT for spectroscopic prediction on the parent amino acid.

| Vibrational Mode Assignment | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| NH₃⁺ asymmetric bending | 1509 | - | - | pmf.unsa.ba |

| COO⁻ symmetric stretching | 1412 | 1415 | - | pmf.unsa.ba |

| CH₂ bending | 1357 | 1359 | - | pmf.unsa.ba |

| OCOH out of plane bending / COO⁻ in plane bend | 752 | 752 | 725 | pmf.unsa.ba |

Computational methods can elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.